molecular formula C9H11N B580523 3-Cyclopropyl-2-methylpyridine CAS No. 1346533-28-5

3-Cyclopropyl-2-methylpyridine

Cat. No. B580523
CAS RN: 1346533-28-5
M. Wt: 133.194
InChI Key: LREIJCYCOLPRQF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylpyridine is a chemical compound with the molecular formula C9H11N . It has a molecular weight of 133.19 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N/c1-7-9(8-4-5-8)3-2-6-10-7/h2-3,6,8H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be a key reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

  • Cyclopropyl Epothilone Analogs in Cancer Research : A study by Nicolaou et al. (2001) discussed the synthesis and biological evaluation of cyclopropyl and cyclobutyl epothilone analogs, highlighting the potent tubulin polymerization promotion and cytotoxicity of these compounds in cancer research, especially against ovarian carcinoma cell lines. The compound with cyclopropyl 5-methylpyridine epothilone A showed particularly high potency (Nicolaou et al., 2001).

  • Mono-Cyclometalated Platinum(II) Complexes : Ionkin et al. (2005) explored mono-cyclometalated Pt(II) complexes involving 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, demonstrating their potential in electroluminescent properties and applications in materials science (Ionkin et al., 2005).

  • 3-Methylpyridine-N-Oxide in Insecticide Synthesis : Sang et al. (2020) discussed the synthesis of 3-methylpyridine-N-oxide, a key intermediate in producing nicotine insecticides such as imidacloprid and acetamiprid, highlighting the development of safer and more efficient production processes (Sang et al., 2020).

  • Electrophoretic Separation of Methylpyridines : Wren (1991) investigated the relationships between pH and separation in the electrophoretic separation of methylpyridines, including 3-methylpyridine, which is crucial for chemical analysis and quality control in various industries (Wren, 1991).

  • Cannabinoid CB2 Receptor Agonist Development : Mukhopadhyay et al. (2016) characterized a compound including 3-cyclopropylpyridine as a novel, peripherally restricted cannabinoid CB2 receptor agonist, suggesting its potential in pharmaceutical research for conditions like nephrotoxicity (Mukhopadhyay et al., 2016).

Safety and Hazards

The safety information for 3-Cyclopropyl-2-methylpyridine indicates that it is classified under GHS07 . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-cyclopropyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-9(8-4-5-8)3-2-6-10-7/h2-3,6,8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREIJCYCOLPRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744795
Record name 3-Cyclopropyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346533-28-5
Record name 3-Cyclopropyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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